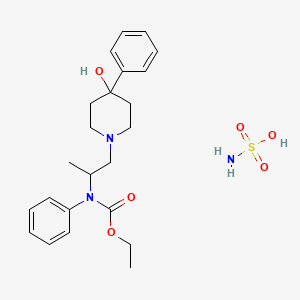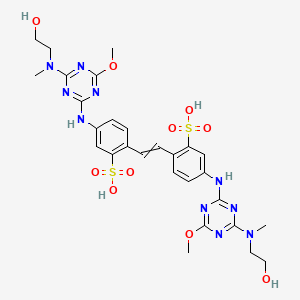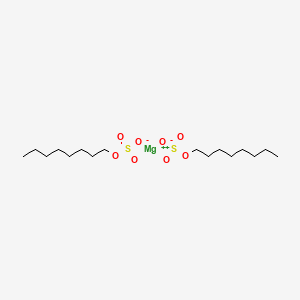
Sulfuric acid, monooctyl ester, magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid, monooctyl ester, magnesium salt: is a chemical compound known for its surfactant properties. It is commonly used in various industrial and household applications due to its ability to reduce surface tension and enhance the mixing of liquids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid, monooctyl ester, magnesium salt typically involves the sulfation of octyl alcohol with sulfur trioxide. This reaction is carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction . The reaction conditions usually include a temperature range of 30-60°C and a molar ratio of 1:1 for sulfur trioxide and octyl alcohol .
Industrial Production Methods: In industrial settings, the sulfated product is neutralized with magnesium hydroxide to form the magnesium salt. This process can be carried out in large-scale reactors to produce significant quantities of the compound. The final product is then purified and dried to obtain the desired form, either as a solid or a liquid .
Analyse Chemischer Reaktionen
Types of Reactions: Sulfuric acid, monooctyl ester, magnesium salt primarily undergoes hydrolysis reactions. In acidic hydrolysis, the compound reacts with water to form octyl alcohol and sulfuric acid . In basic hydrolysis, it forms magnesium sulfate and octyl alcohol .
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Major Products:
Acidic Hydrolysis: Octyl alcohol and sulfuric acid.
Basic Hydrolysis: Magnesium sulfate and octyl alcohol.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid, monooctyl ester, magnesium salt has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of sulfuric acid, monooctyl ester, magnesium salt involves its surfactant properties. The compound reduces the surface tension between liquids, allowing them to mix more easily. This is achieved through the interaction of the hydrophobic octyl group with non-polar substances and the hydrophilic sulfate group with polar substances . This dual interaction facilitates the formation of micelles, which encapsulate and solubilize otherwise immiscible substances .
Vergleich Mit ähnlichen Verbindungen
Sodium lauryl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Ammonium lauryl sulfate: Similar in function but uses ammonium instead of magnesium as the counterion.
Magnesium lauryl sulfate: Similar to sulfuric acid, monooctyl ester, magnesium salt but with a longer alkyl chain.
Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring both strong detergency and mildness to the skin .
Eigenschaften
CAS-Nummer |
67633-86-7 |
|---|---|
Molekularformel |
C16H34MgO8S2 |
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
magnesium;octyl sulfate |
InChI |
InChI=1S/2C8H18O4S.Mg/c2*1-2-3-4-5-6-7-8-12-13(9,10)11;/h2*2-8H2,1H3,(H,9,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
QJAKHFOENYXAQI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCOS(=O)(=O)[O-].CCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




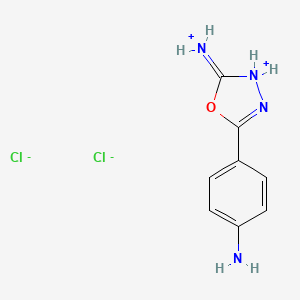
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
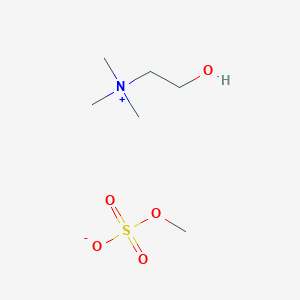


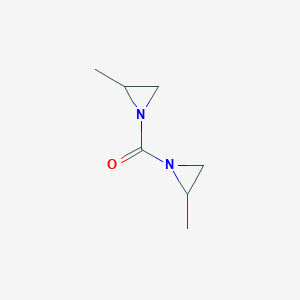

![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
